molecular formula C7H4N2O2 B060463 2-Cyanoisonicotinic acid CAS No. 161233-97-2

2-Cyanoisonicotinic acid

Cat. No. B060463
Key on ui cas rn: 161233-97-2
M. Wt: 148.12 g/mol
InChI Key: MPSVJNPESHZCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673799B1

Procedure details

While stirring at room temperature, 1.8 ml of triethylamine and 2.8 ml of DPPA were added in that order to 100 ml of t-butanol solution containing 1.5 g of 2-cyanoisonicotinic acid, and the mixture was heated under refulx for 4 hours and 25 minutes. The reaction mixture was cooled to room temperature, mixed with water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate and dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by a silica gel column chromatography, and 1.34 g of the title compound was obtained from ethyl acetate-hexane (1:2, v/v) eluate.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])=CC=1.[C:25]([OH:29])([CH3:28])([CH3:27])[CH3:26].[C:30]([C:32]1[CH:33]=[C:34]([CH:38]=[CH:39][N:40]=1)C(O)=O)#[N:31]>O>[C:25]([O:29][C:6](=[O:15])[NH:3][C:34]1[CH:38]=[CH:39][N:40]=[C:32]([C:30]#[N:31])[CH:33]=1)([CH3:28])([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.8 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated under refulx for 4 hours and 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=NC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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